molecular formula C17H16ClFN2O2 B2364457 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 1202237-87-3

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B2364457
CAS No.: 1202237-87-3
M. Wt: 334.78
InChI Key: MTQPITVUQOQCSL-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C17H16ClFN2O2 and its molecular weight is 334.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a derivative of isoindole-1,3-dione known for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of cyclooxygenase (COX) inhibition and other enzymatic pathways.

Chemical Structure

The compound features a complex structure that includes an isoindole core substituted with an amino group and a fluorophenyl moiety, which contributes to its biological properties. The molecular formula can be represented as C15H16FN2O3HClC_{15}H_{16}FN_{2}O_{3}\cdot HCl.

1. Cyclooxygenase Inhibition

Recent studies have highlighted the compound's significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity of the compound towards COX-2 over COX-1 is particularly notable:

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)COX-2/COX-1 Ratio
Tested Compound90.2830.452.96
Meloxicam100.0025.004.00

The data indicates that while the compound exhibits a higher IC50 for COX-1 compared to COX-2, it still demonstrates a favorable selectivity profile, akin to that of meloxicam, a well-known anti-inflammatory drug .

The mechanism by which this compound inhibits COX enzymes involves interactions at specific binding sites within the enzyme structure:

  • Hydrogen Bonds : A hydrogen bond forms between the carbonyl oxygen and Ser530.
  • Aromatic Interactions : The isoindoline structure engages in π-π stacking with Trp387 and interacts with other residues through π-σ and π-alkyl contacts.

These interactions are crucial for the binding affinity and selectivity observed in the compound's action against COX enzymes .

3. Additional Enzyme Inhibition

Beyond COX inhibition, the compound has been evaluated for its effects on other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary findings suggest that it may also exhibit inhibitory activity against these cholinergic enzymes, which are relevant in neurodegenerative diseases:

EnzymeInhibition Profile
AChEModerate Inhibition
BChEModerate Inhibition

This dual inhibition could position the compound as a candidate for treating conditions like Alzheimer's disease .

Case Studies

Several case studies have investigated variations of isoindole derivatives, including modifications to enhance their biological activity:

  • Study on Derivatives : A series of isoindole derivatives were synthesized and tested for their anti-inflammatory properties, revealing that certain substitutions significantly increased COX-2 selectivity while maintaining low toxicity profiles.
  • Neuroprotective Effects : Research indicated that certain derivatives showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .

Properties

IUPAC Name

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2.ClH/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;/h1-8,13H,9-10,19H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPITVUQOQCSL-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.